

An In-depth Technical Guide to the IUPAC Nomenclature of C13H10BrNO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-bromo-N-phenylbenzamide*

Cat. No.: B1585623

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular formula C13H10BrNO does not define a single chemical entity but rather encompasses a wide array of structural isomers.^{[1][2][3][4][5]} This guide provides a comprehensive framework for understanding the systematic IUPAC nomenclature of these compounds, focusing on the most chemically significant and prevalent isomeric class: the brominated benzilides. We will deconstruct the principles of IUPAC naming, explore the causality behind structural elucidation through modern spectroscopic methods, and provide validated experimental protocols. This document is designed to serve as a practical reference for unambiguously identifying and naming specific isomers of C13H10BrNO, a crucial step in chemical synthesis, drug discovery, and materials science.

The Challenge of Isomerism in C13H10BrNO

A molecular formula alone is an incomplete descriptor. For C13H10BrNO, the high degree of unsaturation (9), calculated from the formula, strongly suggests the presence of multiple aromatic rings and other unsaturated functionalities, leading to numerous possible arrangements of the constituent atoms. These different arrangements are known as structural (or constitutional) isomers.^{[2][3]}

The most prominent and stable scaffold for this formula is the benzilide (N-phenylbenzamide) backbone. Benzilide (C13H11NO) is an amide featuring a phenyl group

attached to the nitrogen of benzamide.^[6] The substitution of one hydrogen atom with a bromine atom yields the formula C₁₃H₁₀BrNO. The critical challenge for the scientist is to determine the precise location of this bromine atom, as its position dramatically influences the molecule's chemical, physical, and biological properties.

Deconstructing the IUPAC Name: The Bromobenzanilide Family

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of amides is derived from the corresponding carboxylic acid.^{[7][8]} Therefore, the parent structure is considered a benzamide, and the phenyl group attached to the nitrogen is treated as a substituent (N-phenyl). This forms the base name: N-phenylbenzamide.

The bromine atom can reside on either of the two phenyl rings, giving rise to two distinct sets of positional isomers.

Case 1: Bromine on the Benzoyl Ring

When the bromine atom is attached to the phenyl ring originating from benzoic acid, its position is indicated by a number. The carbon atom of the carbonyl group is attached to C1 of this ring.

- 2-Bromo-N-phenylbenzamide: The bromine is on the carbon adjacent to the carbonyl group attachment point (ortho position).
- 3-Bromo-N-phenylbenzamide: The bromine is on the meta position.
- **4-Bromo-N-phenylbenzamide:** The bromine is on the para position.^[9]

Case 2: Bromine on the N-Phenyl Ring

When the bromine is on the phenyl ring originating from aniline, the substituent is named as a substituted phenyl group.

- N-(2-Bromophenyl)benzamide: Bromine is at the ortho position of the aniline-derived ring.
- N-(3-Bromophenyl)benzamide: Bromine is at the meta position.
- N-(4-Bromophenyl)benzamide: Bromine is at the para position.

While the term "anilide" is common, IUPAC prefers the systematic names based on the parent amide.[\[10\]](#)[\[11\]](#) For instance, 4-Bromobenzanilide is a common name for **4-Bromo-N-phenylbenzamide**.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 17 structural constitutional isomers of molecular formula C₆H₁₃Cl C₆H₁₃Br C₆H₁₃I C₆H₁₃F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 2. Structural isomer - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzamide - Wikipedia [en.wikipedia.org]
- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CAS 6846-12-4: 4-Bromobenzanilide | CymitQuimica [cymitquimica.com]
- 10. acdlabs.com [acdlabs.com]
- 11. old.iupac.org [old.iupac.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the IUPAC Nomenclature of C₁₃H₁₀BrNO]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585623#iupac-name-for-c13h10brno>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com